O-linoleyl-L-carnitine, also known as linoleoyl carnitine or decadienylcarnitine, is a naturally occurring metabolite derived from the essential fatty acid linoleic acid and the amino acid L-carnitine. It belongs to the class of compounds called acylcarnitines, which are esters formed between carnitine and fatty acids. O-linoleyl-L-carnitine has the chemical formula C25H45NO4 and a molecular weight of 423.63.
O-linoleyl-L-carnitine is found in various human tissues and fluids, including blood, urine, and muscle. It is believed to play a role in several metabolic processes, including:
While the specific functions and therapeutic potential of O-linoleyl-L-carnitine are still under investigation, it is being studied in various scientific research areas:
O-linoleyl-L-carnitine is a long-chain acylcarnitine compound, specifically an ester formed from linoleic acid and L-carnitine. It is classified under the broader category of acyl carnitines, which are organic compounds that play crucial roles in fatty acid metabolism by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The chemical formula for O-linoleyl-L-carnitine is C₁₈H₃₄N₁O₄, and its structure includes a long hydrocarbon chain derived from linoleic acid, which contributes to its unique biochemical properties .
O-linoleyl-L-carnitine exhibits several biological activities:
O-linoleyl-L-carnitine can be synthesized through various methods:
O-linoleyl-L-carnitine has several applications:
Studies on O-linoleyl-L-carnitine have explored its interactions with various biological systems:
O-linoleyl-L-carnitine shares structural and functional similarities with other acylcarnitines. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Linoleoyl-L-carnitine | C₁₈H₃₄N₁O₄ | Derived specifically from linoleic acid; involved in energy metabolism. |
Palmitoyl-L-carnitine | C₂₁H₄₃N₁O₄ | Contains a longer carbon chain; significant in fat storage and mobilization. |
Oleoyl-L-carnitine | C₂₁H₄₁N₁O₄ | Derived from oleic acid; has different metabolic pathways compared to linoleoyl. |
Acetyl-L-carnitine | C₇H₁₅N₁O₄ | Shorter chain; primarily involved in energy production rather than storage. |
The unique aspect of O-linoleyl-L-carnitine lies in its specific fatty acid composition (linoleic acid), which may impart distinct biochemical properties compared to other acylcarnitines, particularly in terms of its role in lipid metabolism and potential therapeutic applications .
O-linoleyl-L-carnitine, also known as linoleoylcarnitine or linoleyl carnitine, is a long-chain acylcarnitine that represents an ester derivative formed between L-carnitine and linoleic acid. According to current metabolomic classification systems, this compound belongs to the family of O-octadecadienoyl-L-carnitines, where the acyl group is specifically identified as linoleyl (9Z,12Z-octadecadienoic acid). The compound carries the Chemical Abstracts Service (CAS) registry number 36816-10-1 and is catalogued in major biochemical databases including PubChem (CID 6450015), the Human Metabolome Database (HMDB0006469), and various metabolomics resources.
The structural configuration of O-linoleyl-L-carnitine features a carnitine backbone covalently linked to a linoleic acid moiety through an ester bond. The IUPAC nomenclature designates this compound as (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyloxy]-4-(trimethylazaniumyl)butanoate, reflecting its stereochemical configuration and functional group arrangement. This molecular architecture enables the compound to function as a transport vehicle for long-chain fatty acids, facilitating their translocation across mitochondrial membranes for subsequent beta-oxidation processes.
According to recent classification schemes established by Dambrova and colleagues, acylcarnitines are systematically categorized into nine distinct groups based on their acyl-group characteristics: short-chain, medium-chain, long-chain, very long-chain, hydroxy, branched chain, unsaturated, dicarboxylic, and miscellaneous acylcarnitines. O-linoleyl-L-carnitine falls within the long-chain acylcarnitine category, as it contains an 18-carbon acyl chain with two double bonds at positions 9 and 12. This classification system has proven instrumental in understanding the diverse metabolic roles and clinical significance of different acylcarnitine species.
The discovery and characterization of acylcarnitines, including O-linoleyl-L-carnitine, can be traced back more than seventy years to pioneering studies conducted in the 1950s. The initial physiological role of acylcarnitines was first elucidated approximately sixty years ago through foundational research involving rodent models, which established the fundamental principles of carnitine-mediated fatty acid transport. Fritz (1959) and Bremer (1962) conducted seminal investigations that revealed the critical function of carnitine in facilitating fatty acid oxidation, laying the groundwork for subsequent research into specific acylcarnitine species.
The scientific understanding of acylcarnitines has evolved dramatically over the past three decades, with researchers uncovering numerous additional actions and roles beyond their initial characterization as simple transport molecules. The development of sophisticated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the field by enabling precise identification and quantification of individual acylcarnitine species. This technological advancement has been particularly crucial for O-linoleyl-L-carnitine research, as it has allowed investigators to detect and measure this compound in various biological matrices with unprecedented accuracy.
The expansion of acylcarnitine research has been remarkable, with publications in this field tripling over the past decade. This surge in scientific interest reflects the growing recognition of acylcarnitines as important diagnostic biomarkers and their emerging roles in various disease processes. The Human Metabolome Database has undergone significant expansion, increasing from 146 acylcarnitines in January 2021 to over 1,240 compounds, reflecting the rapid pace of discovery in this field. O-linoleyl-L-carnitine has been consistently included in these comprehensive databases, highlighting its recognized importance in human metabolism.
O-linoleyl-L-carnitine occupies a central position in biochemical research due to its multifaceted roles in cellular metabolism and its potential as a clinical biomarker. The compound serves as a critical intermediate in the carnitine shuttle system, which represents the primary mechanism for transporting long-chain fatty acids across the inner mitochondrial membrane. This transport function is essential for cellular energy production, particularly during periods of metabolic stress or increased energy demand.
The biochemical significance of O-linoleyl-L-carnitine extends beyond its role in fatty acid oxidation. Research has demonstrated that long-chain acylcarnitines, including this compound, play important roles in insulin resistance and cardiovascular disease development. The accumulation of long-chain acylcarnitines in cytosol and serum has been associated with mitochondrial dysfunction, particularly in patients suffering from carnitine palmitoyltransferase II deficiency, the most common inherited disorder of lipid metabolism in adults.
Contemporary metabolomics research has positioned O-linoleyl-L-carnitine as a valuable biomarker for various pathological conditions. Studies have revealed significantly altered concentrations of this compound in patients with chronic fatigue syndrome, where levels were found to be 30-40% lower compared to healthy controls. Additionally, elevated concentrations have been observed in heart failure patients, suggesting potential diagnostic and prognostic applications. The compound has also been implicated in newborn screening protocols for inherited metabolic disorders, highlighting its clinical utility in early disease detection.
O-linoleyl-L-carnitine possesses the molecular formula C₂₅H₄₅NO₄, as confirmed by multiple chemical databases and structural analyses [1] [2] [3]. The compound exhibits a molecular weight of 423.6 grams per mole according to computational chemistry calculations performed by PubChem [1] [2]. More precise mass spectrometric determinations indicate a monoisotopic mass of 423.334859 atomic mass units [3] [5], while alternative sources report the average molecular mass as 423.629 grams per mole [6]. The molecular weight determination reflects the substantial size of this long-chain acylcarnitine derivative, which incorporates both the carnitine backbone and the eighteen-carbon linoleic acid moiety [8].
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₄₅NO₄ | [1] [2] [3] |
Molecular Weight | 423.6 g/mol | [1] [2] |
Monoisotopic Mass | 423.334859 u | [3] [5] |
Average Mass | 423.629 g/mol | [6] |
O-linoleyl-L-carnitine exhibits complex stereochemical features arising from both its carnitine backbone and the unsaturated fatty acid chain [5] [6]. The carnitine portion contains a chiral center at the third carbon position, designated with R-configuration, which corresponds to the naturally occurring L-carnitine stereoisomer [5] [6] [29]. This stereochemical arrangement is crucial for biological activity, as only the L-isomer of carnitine demonstrates physiological function in mammalian systems [29].
The linoleic acid component contributes additional stereochemical complexity through its two double bonds located at the 9,12-positions [3] [5] [20]. Both double bonds adopt the Z-configuration (cis-arrangement), as indicated by the systematic nomenclature (9Z,12Z)-octadeca-9,12-dienoyl [3] [5] [6]. This Z-configuration creates characteristic molecular bends or kinks in the fatty acid chain, significantly influencing the overall three-dimensional structure and binding properties of the molecule [16]. The specific optical activity of the compound has been reported as [α]/D -13±2°, measured at a concentration of 0.1 in methanol [4].
The molecular architecture of O-linoleyl-L-carnitine incorporates several distinct functional groups arranged in a specific spatial configuration [5] [6] [18]. The carnitine backbone features a quaternary ammonium group (trimethylammonium) that carries a permanent positive charge, contributing to the zwitterionic nature of the molecule [18] [29]. Adjacent to this charged nitrogen center lies a hydroxyl group on the third carbon, which serves as the attachment point for the fatty acid moiety through ester bond formation [18].
The carboxylic acid group at the terminal carbon of the carnitine backbone exists in its deprotonated carboxylate form under physiological conditions, contributing negative charge to balance the positive ammonium group [5] [6]. The ester linkage connecting the carnitine and linoleic acid portions represents a high-energy bond formed through the condensation of the carnitine hydroxyl group with the carboxylic acid of linoleic acid [18] [29].
The linoleic acid chain contains two methylene-interrupted double bonds, creating a distinctive structural pattern characteristic of polyunsaturated fatty acids [16] [20]. These double bonds limit rotational freedom and introduce fixed bends in the carbon chain, resulting in a more rigid and defined molecular geometry compared to saturated fatty acid derivatives [16].
O-linoleyl-L-carnitine demonstrates amphiphilic characteristics due to its dual hydrophilic and lipophilic domains [4] . The compound exhibits limited solubility in various solvents, with slight solubility reported in chloroform, methanol, and water [4]. This solubility profile reflects the compound's intermediate polarity, where the charged carnitine headgroup provides water solubility while the long hydrocarbon chain of linoleic acid contributes lipophilic properties .
The presence of the trimethylammonium group enhances water solubility compared to free fatty acids, enabling the molecule to function as a biological transport form for otherwise poorly water-soluble long-chain fatty acids [18]. However, the substantial hydrocarbon chain length (eighteen carbons) limits overall aqueous solubility compared to shorter-chain acylcarnitines [25].
O-linoleyl-L-carnitine exhibits variable stability depending on storage conditions and environmental factors [4] [21] [23]. The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates careful storage conditions [4] [22]. Optimal storage requires maintenance at temperatures not exceeding -20°C to preserve molecular integrity [4] [21].
Temperature sensitivity represents a critical stability parameter, with the compound showing a melting point range of 115-120°C accompanied by decomposition [4]. Extended exposure to elevated temperatures, particularly above 37°C combined with high humidity conditions (>70%), results in significant degradation [23]. Under such adverse conditions, acylcarnitines can lose approximately 50% of their initial concentration within eight days [23].
Long-term stability studies indicate that acylcarnitines remain stable for at least 330 days when stored at -18°C [26]. However, prolonged storage at room temperature (>14 days) leads to hydrolysis of the ester bond, converting the compound back to free carnitine and the corresponding fatty acid [26]. The rate of this hydrolytic degradation follows logarithmic kinetics and demonstrates dependence on the acyl chain length [26].
Storage Condition | Stability Duration | Degradation Rate |
---|---|---|
-18°C | >330 days | Minimal |
+2 to +8°C | Several months | Low |
Room temperature | <14 days | Moderate to High |
37°C, >70% humidity | 8 days | ~50% loss |
According to International Union of Pure and Applied Chemistry nomenclature standards, O-linoleyl-L-carnitine carries the systematic name (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyloxy]-4-(trimethylazaniumyl)butanoate [3] [5] [6]. This comprehensive designation specifies the stereochemistry at the chiral center (3R), the position and geometry of the double bonds (9Z,12Z), and the complete structural framework including the ester linkage and quaternary ammonium functionality.
Alternative IUPAC-acceptable nomenclature includes (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyloxy]-4-(trimethylammonio)butanoate [3] and related variations that maintain the essential stereochemical and structural information. The German nomenclature follows similar principles, designated as (3R)-3-[(9Z,12Z)-9,12-Octadecadienoyloxy]-4-(trimethylammonio)butanoat [3].
O-linoleyl-L-carnitine is recognized by numerous alternative names in scientific literature and chemical databases [1] [2] [3] [4]. The most frequently encountered synonyms include linoleoyl carnitine, linoleoylcarnitine, and linoleyl carnitine [1] [2] [3] [4]. Additional designations encompass more descriptive nomenclature such as cis-9,12-octadecadienoyl-L-carnitine and cis,cis-9,12-octadecadienoyl-L-carnitine [4], which explicitly indicate the geometric configuration of the double bonds.
Chemical registry systems assign the compound CAS Registry Number 36816-10-1 [3] [4] [5] [6], providing a unique identifier for database searches and regulatory purposes. Various chemical databases employ additional identifier codes, including PubChem CID 6450015 [1] [2], ChemSpider ID 4952667 [3] [6], and HMDB ID HMDB0006469 [6] [8].
Abbreviated nomenclature systems, particularly in metabolomics research, designate the compound as C18:2 carnitine [6] [10], indicating the eighteen-carbon chain length and two double bonds. Alternative abbreviated forms include CAR 18:2 and 9,12-octadecadienoyl carnitine [7], providing concise identification in analytical contexts.
Designation Type | Examples |
---|---|
IUPAC Name | (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyloxy]-4-(trimethylazaniumyl)butanoate |
Common Names | Linoleoyl carnitine, Linoleyl carnitine, O-linoleyl-L-carnitine |
Registry Numbers | CAS: 36816-10-1, PubChem CID: 6450015 |
Abbreviated Forms | C18:2 carnitine, CAR 18:2 |
Database IDs | HMDB0006469, ChemSpider: 4952667 |